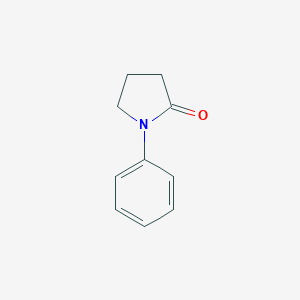

1-Phenylpyrrolidin-2-one

Description

Propriétés

IUPAC Name |

1-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVIVASFFKKFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196837 | |

| Record name | 1-Phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4641-57-0 | |

| Record name | 1-Phenyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4641-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylpyrrolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004641570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-pyrrolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLPYRROLIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8JL6C4DFL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylpyrrolidin-2-one (CAS: 4641-57-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Phenylpyrrolidin-2-one, a key chemical intermediate in pharmaceutical synthesis and various industrial applications. This document details its physicochemical properties, outlines a primary synthesis protocol, and describes methods for its analytical characterization. Furthermore, it explores the biological significance of this compound, both as a precursor to the specific non-muscle myosin II inhibitor, Blebbistatin, and as a structural analog of γ-aminobutyric acid (GABA). Detailed experimental protocols and workflow diagrams are provided to support researchers in their laboratory work with this versatile molecule.

Physicochemical Properties

1-Phenylpyrrolidin-2-one, also known as N-Phenylpyrrolidone, is a solid, heterocyclic compound. Its core structure consists of a five-membered lactam ring (pyrrolidinone) with a phenyl group attached to the nitrogen atom. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 4641-57-0 | [1] |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| Melting Point | 67-69 °C | |

| Boiling Point | 123 °C at 0.2 mmHg | |

| Form | Solid | |

| Solubility | Soluble in chloroform and ethyl acetate. Insoluble in water. | |

| pKa (Predicted) | 0.54 ± 0.20 | |

| LogP (Computed) | 1.3 | [1] |

Synthesis of 1-Phenylpyrrolidin-2-one

A common and effective method for the synthesis of 1-Phenylpyrrolidin-2-one is the reaction of γ-butyrolactone with aniline. This reaction proceeds via a nucleophilic attack of the aniline on the carbonyl carbon of the lactone, followed by ring opening and subsequent intramolecular cyclization to form the desired N-substituted lactam.

Experimental Protocol: Synthesis from γ-Butyrolactone and Aniline

This protocol describes a representative method for the laboratory-scale synthesis of 1-Phenylpyrrolidin-2-one.

Materials:

-

γ-Butyrolactone

-

Aniline

-

Phosphoric acid (or another suitable acid catalyst)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add γ-butyrolactone (1.0 equivalent) and aniline (1.1 equivalents).

-

Add a catalytic amount of phosphoric acid (e.g., 5 mol%).

-

Heat the reaction mixture to reflux (approximately 180-200 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with toluene and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude 1-Phenylpyrrolidin-2-one by recrystallization from ethanol to obtain a crystalline solid.

-

Dry the purified product under vacuum.

References

An In-Depth Technical Guide to the Synthesis of 1-Phenylpyrrolidin-2-one and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its many variations, 1-phenylpyrrolidin-2-one serves as a critical intermediate and a versatile building block for the synthesis of advanced pharmaceutical agents and fine chemicals.[3][4] Its structure, featuring a five-membered lactam ring attached to a phenyl group, provides a unique platform for developing novel drug candidates targeting a range of therapeutic areas, including anticonvulsant, nootropic, and neuroprotective applications.[5][6]

This technical guide provides a comprehensive overview of the principal synthetic strategies for 1-phenylpyrrolidin-2-one and its derivatives. It includes detailed experimental protocols for key reactions, quantitative data summaries for comparative analysis, and diagrams illustrating major synthetic pathways.

Core Synthesis of 1-Phenylpyrrolidin-2-one

The construction of the 1-phenylpyrrolidin-2-one core is primarily achieved through N-arylation of the parent pyrrolidin-2-one or through cyclization strategies where the N-phenyl group is incorporated from the start.

N-Arylation of Pyrrolidin-2-one

The most direct route involves the formation of a carbon-nitrogen bond between the pyrrolidin-2-one nitrogen and an aryl halide or its equivalent. Modern catalytic systems have made this approach highly efficient.

1. Palladium-Catalyzed Buchwald-Hartwig Amination: This has become one of the most powerful and versatile methods for C-N bond formation.[7][8] The reaction couples an aryl halide (typically bromide or iodide) with pyrrolidin-2-one using a palladium catalyst, a phosphine ligand, and a base.[7][9] The choice of ligand is crucial, with bulky, electron-rich phosphine ligands like XPhos, SPhos, and BrettPhos dramatically improving reaction efficiency by facilitating the key steps of the catalytic cycle.[10][11]

// Nodes A [label="Aryl Halide\n(e.g., Bromobenzene)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Pyrrolidin-2-one", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Pd Catalyst\n(e.g., Pd(OAc)2)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Ligand\n(e.g., XPhos)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Base\n(e.g., KOtBu)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Solvent\n(e.g., Toluene)", fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; G [label="Reaction Mixture", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Heating\n(e.g., 80-110 °C)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Workup &\nPurification", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="1-Phenylpyrrolidin-2-one", fillcolor="#F1F3F4", fontcolor="#202124", peripheries=2];

// Edges A -> G; B -> G; C -> G; D -> G; E -> G; F -> G; G -> H [label="Reaction"]; H -> I [label="Cooling"]; I -> J; } dot Caption: General workflow for Buchwald-Hartwig amination.

The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) center, followed by coordination of the deprotonated lactam, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[9][10]

// Nodes pd0 [label="Pd(0)L2", fillcolor="#FBBC05", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="Ar-Pd(II)(X)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lig_exch [label="Amide\nCoordination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; amide_complex [label="Ar-Pd(II)(Amide)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; red_elim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for labels arx [label="Ar-X", shape=none, fontcolor="#EA4335"]; amideH [label="Pyrrolidin-2-one\n+ Base", shape=none, fontcolor="#34A853"]; product [label="Ar-N Product", shape=none, fontcolor="#202124"];

// Edges pd0 -> ox_add [dir=back]; ox_add -> pd_complex; pd_complex -> lig_exch; lig_exch -> amide_complex; amide_complex -> red_elim; red_elim -> pd0;

// External reagent edges arx -> ox_add; amideH -> lig_exch; red_elim -> product; } dot Caption: Catalytic cycle of Buchwald-Hartwig amination.

2. Copper-Catalyzed Ullmann Condensation (Goldberg Reaction): A classic method for N-arylation, the Ullmann condensation uses a copper catalyst to couple aryl halides with amines, amides, or lactams.[12][13] While traditionally requiring harsh conditions like high temperatures and polar solvents (e.g., DMF, NMP), modern variations with specific ligands can proceed under milder conditions.[8][12][14] For the synthesis of 1-phenylpyrrolidin-2-one, this typically involves heating pyrrolidin-2-one with an aryl iodide or bromide in the presence of a copper(I) salt (e.g., CuI) and a base like K₃PO₄ or K₂CO₃.[14]

3. Other N-Arylation Methods: Recent advancements include transition-metal-free syntheses, Chan-Evans-Lam coupling, and photocatalytic reactions, which offer milder alternatives to traditional methods.[15][16][17] Photocatalytic N-arylation, for instance, uses light energy to drive the C-N bond formation, often at room temperature.[17]

Cyclization-Based Syntheses

An alternative strategy involves forming the pyrrolidinone ring from acyclic precursors that already contain the N-phenyl moiety.

1. From Donor-Acceptor (D-A) Cyclopropanes: A straightforward route involves the Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with anilines.[18] This method proceeds via the opening of the cyclopropane ring by the aniline to form a γ-amino ester, which then undergoes in situ lactamization to yield the 1,5-substituted pyrrolidin-2-one.[18]

2. Reductive Amination of Diketones: Iridium-catalyzed successive reductive amination of 1,4-diketones with anilines provides an efficient route to N-aryl-substituted pyrrolidines under mild conditions.[19] This can be adapted to produce the corresponding pyrrolidinones.

Synthesis of 1-Phenylpyrrolidin-2-one Derivatives

The versatility of the pyrrolidinone scaffold allows for extensive derivatization to explore structure-activity relationships (SAR).

// Core Node core [label="1-Phenylpyrrolidin-2-one Scaffold", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Strategy Nodes sub_aniline [label="Use Substituted Anilines\nin N-Arylation", fillcolor="#FBBC05", fontcolor="#202124"]; cyclo [label="[3+2] Cycloaddition\n(Build substituted ring first)", fillcolor="#34A853", fontcolor="#FFFFFF"]; n_alkyl [label="N-Alkylation of\n4-Phenylpyrrolidin-2-one", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alpha_aryl [label="α-Arylation of\nPyrrolidine Precursor", fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Nodes prod1 [label="Phenyl-Ring\nSubstituted Derivatives", fillcolor="#F1F3F4", fontcolor="#202124", style=dashed]; prod2 [label="Densely Substituted\nPyrrolidinone Derivatives", fillcolor="#F1F3F4", fontcolor="#202124", style=dashed]; prod3 [label="4-Phenyl Isomer\nDerivatives", fillcolor="#F1F3F4", fontcolor="#202124", style=dashed]; prod4 [label="α-Substituted\nDerivatives", fillcolor="#F1F3F4", fontcolor="#202124", style=dashed];

// Edges core -> sub_aniline; core -> cyclo; core -> n_alkyl; core -> alpha_aryl; sub_aniline -> prod1; cyclo -> prod2; n_alkyl -> prod3; alpha_aryl -> prod4; } dot Caption: Key strategies for synthesizing derivatives.

-

Substitution on the Phenyl Ring: The most common approach is to employ substituted aryl halides or anilines in the initial N-arylation step. This allows for the introduction of a wide variety of functional groups onto the phenyl ring to modulate the compound's electronic and steric properties.[14][16]

-

Substitution on the Pyrrolidinone Ring: More complex derivatives can be achieved by building a substituted pyrrolidinone ring. Methods like 1,3-dipolar cycloadditions between azomethine ylides and alkenes can generate densely functionalized pyrrolidines with high stereocontrol, which can subsequently be N-arylated.[2][20][21]

-

Tandem Reactions: Advanced one-pot procedures, such as tandem N-arylation/carboamination reactions, allow for the rapid assembly of complex, differentially arylated N-aryl-2-benzyl-pyrrolidine derivatives from simple γ-amino alkenes.[22][23]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of 1-phenylpyrrolidin-2-one, providing a basis for methodological comparison.

Table 1: Comparison of Key N-Arylation Methods for 1-Phenylpyrrolidin-2-one Synthesis

| Method | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Buchwald-Hartwig | Pd₂(dba)₃ / (rac)-BINAP | NaOtBu | Toluene | 80 | - | Good | [22] |

| Buchwald-Hartwig | Pd(OAc)₂ / X-Phos | KOtBu | Toluene | - | - | Good to Excellent | [11] |

| Ullmann-Goldberg | CuI / (S)-N-Methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 | 5 | 92 | [14] |

| Ullmann-Goldberg | CuI / Phenanthroline | K₂CO₃ | - | High | - | Varies | [12] |

Table 2: Synthesis of Selected N-Aryl Pyrrolidin-2-one Derivatives

| Product | Aryl Halide | Amine/Lactam | Method | Catalyst / Ligand | Yield (%) | Reference |

| 1-(4-Acetylphenyl)pyrrolidin-2-one | 4-Iodoacetophenone | Pyrrolidin-2-one | Ullmann-Goldberg | CuI / Proline-derived | 85 | [14] |

| 1-(4-Methoxyphenyl)pyrrolidin-2-one | 4-Bromoanisole | Pyrrolidin-2-one | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | >95 | [22] |

| 5-(Naphthalen-2-yl)-1-phenylpyrrolidin-2-one | Phenylamine | Diethyl 2-(naphthalen-2-yl)cyclopropane-1,1-dicarboxylate | D-A Cyclopropane Opening | Y(OTf)₃ | 79 | [18] |

| 2-Amino-13α-estrone Derivative | 2-Bromo-13α-estrone Benzyl Ether | Benzophenone Imine | Buchwald-Hartwig | Pd(OAc)₂ / X-Phos | Good | [11] |

Experimental Protocols

The following are representative protocols for the synthesis of 1-phenylpyrrolidin-2-one.

Protocol 1: Copper-Catalyzed N-Arylation of Pyrrolidin-2-one (Goldberg-Type Reaction)

This protocol is adapted from a procedure for the synthesis of N-arylamides using a copper-proline-derived ligand system.[14]

-

Materials:

-

Iodobenzene (1.0 mmol, 1.0 equiv)

-

Pyrrolidin-2-one (1.2 mmol, 1.2 equiv)

-

Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

-

(S)-N-Methylpyrrolidine-2-carboxylate (Ligand) (0.10 mmol, 10 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (2 mL)

-

-

Equipment:

-

Schlenk tube or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Argon or Nitrogen)

-

-

Procedure:

-

To a Schlenk tube under an argon atmosphere, add CuI (9.5 mg), (S)-N-Methylpyrrolidine-2-carboxylate (14.3 mg), and K₃PO₄ (424 mg).

-

Add pyrrolidin-2-one (102 mg, 91 µL) and iodobenzene (204 mg, 112 µL) to the tube, followed by anhydrous DMSO (2 mL).

-

Seal the tube and place the reaction mixture in a preheated oil bath at 110 °C.

-

Stir the mixture vigorously for 5 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 1-phenylpyrrolidin-2-one.

-

Protocol 2: Synthesis of 1,5-Diarylpyrrolidin-2-one from a Donor-Acceptor Cyclopropane

This protocol is based on the yttrium-catalyzed reaction between D-A cyclopropanes and anilines.[18]

-

Materials:

-

Diethyl 2-phenylcyclopropane-1,1-dicarboxylate (0.5 mmol, 1.0 equiv)

-

Aniline (0.5 mmol, 1.0 equiv)

-

Yttrium(III) triflate (Y(OTf)₃) (0.05 mmol, 10 mol%)

-

Anhydrous 1,2-dichloroethane (DCE) (2.5 mL)

-

-

Equipment:

-

Oven-dried reaction vial with a screw cap

-

Magnetic stirrer and hotplate

-

-

Procedure:

-

In an oven-dried vial, dissolve diethyl 2-phenylcyclopropane-1,1-dicarboxylate (131 mg) and aniline (46.5 mg, 45.6 µL) in anhydrous DCE (2.5 mL).

-

Add Y(OTf)₃ (26.7 mg) to the solution.

-

Seal the vial and heat the mixture at 80 °C with stirring for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield 1,5-diphenylpyrrolidin-2-one.

-

Conclusion

The synthesis of 1-phenylpyrrolidin-2-one and its derivatives is well-established, with robust and high-yielding methods available to researchers. The palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation represent the most prominent and reliable strategies for the core N-arylation. The continuous development of new ligands and catalytic systems is progressively rendering these reactions milder and more efficient. Furthermore, innovative cyclization and tandem reaction strategies provide rapid access to complex and stereochemically rich derivatives.[22][23] The synthetic versatility of this scaffold ensures its continued importance as a privileged structure in the design and development of future therapeutics.[5][16]

References

- 1. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. DSpace [helda.helsinki.fi]

- 18. mdpi.com [mdpi.com]

- 19. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. enamine.net [enamine.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of 1-Phenylpyrrolidin-2-one (Phenylpiracetam) in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpyrrolidin-2-one, commonly known as Phenylpiracetam or Fonturacetam, is a phenylated analog of the nootropic drug piracetam. Developed in Russia, it is prescribed in several Eastern European countries for a range of neurological and psychiatric conditions, including cerebrovascular insufficiency, cognitive decline following traumatic brain injury, epilepsy, and asthenic syndromes.[1] Its unique pharmacological profile, characterized by psychostimulatory, nootropic, and neuroprotective effects, stems from a multifaceted mechanism of action that is not yet fully elucidated. This technical guide provides a comprehensive overview of the current understanding of Phenylpiracetam's mechanisms, focusing on its interactions with key neurotransmitter systems, its neuroprotective and anti-inflammatory properties, and its effects on cerebral hemodynamics. We synthesize quantitative data from preclinical studies and detail key experimental protocols to offer a resource for researchers and professionals in drug development exploring its therapeutic potential.

Introduction

The pyrrolidone class of compounds has been a subject of neuropharmacological research for decades, beginning with the development of piracetam and the coining of the term "nootropic" to describe cognitive enhancement.[1] Phenylpiracetam (4-Phenylpiracetam) emerged in 1983 as a potent derivative, with the addition of a phenyl group to the piracetam backbone significantly increasing its potency and ability to cross the blood-brain barrier.[2] This structural modification endows it with a broader spectrum of activity, including psychostimulant properties not prominent in its parent compound.[1]

Clinically, Phenylpiracetam is used to improve recovery after brain trauma or stroke, enhance memory and attention, and increase tolerance to stress.[1][3] Despite its clinical use, a detailed, consolidated view of its molecular mechanisms is needed. This whitepaper aims to collate the existing preclinical data, presenting its complex pharmacology in a structured format for the scientific community.

Pharmacokinetics and Physicochemical Properties

The enhanced efficacy of Phenylpiracetam over piracetam is largely attributed to its improved pharmacokinetic profile. The phenyl group increases its lipophilicity, facilitating rapid and efficient passage across the blood-brain barrier.[2] Human pharmacokinetic data remains largely unpublished, but available information indicates high bioavailability and a relatively short half-life.[1][4]

Table 1: Pharmacokinetic Parameters of Phenylpiracetam

| Parameter | Value | Source(s) |

| Oral Bioavailability | ~100% | [1][5] |

| Time to Cmax | ~1 hour | [4][5] |

| Elimination Half-life | 3–5 hours | [1][4][5] |

| Metabolism | Not metabolized in the body | [4][5] |

| Excretion | ~40% in urine; ~60% in bile and sweat | [1][4] |

Core Mechanisms of Action

Phenylpiracetam's therapeutic effects are mediated through a combination of actions on neurotransmitter systems, direct neuroprotection, and enhancement of cerebral function.

Modulation of Neurotransmitter Systems

Phenylpiracetam interacts with multiple receptor and transporter systems, leading to a complex modulation of synaptic transmission.

-

Dopaminergic and Noradrenergic Systems: The (R)-enantiomer of Phenylpiracetam is a selective, atypical dopamine reuptake inhibitor (DRI).[1] It also acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), though its affinity for the norepinephrine transporter (NET) is 11-fold lower than for the dopamine transporter (DAT).[1] The (S)-enantiomer is selective for DAT but does not produce a stimulant effect on locomotor activity.[1][6] This inhibition of dopamine reuptake is a key contributor to its psychostimulatory and pro-motivational effects.[7] Some studies also suggest it increases the density of dopamine receptors in the brain.[2]

-

Cholinergic System: Phenylpiracetam binds to α₄β₂ nicotinic acetylcholine receptors (nAChRs) and is believed to modulate cholinergic neurotransmission.[1][8] This interaction is thought to underlie some of its pro-cognitive effects, as the cholinergic system is integral to learning and memory.[2][8]

-

Glutamatergic System: Like other racetams, Phenylpiracetam is described as a positive modulator of AMPA receptors.[1] It also modulates the NMDA subtype of glutamate receptors, which contributes to its neuroprotective capabilities by stabilizing the receptors and protecting against excitotoxicity.[2]

-

GABAergic System: An increase in the density of GABA receptors has been reported, which may contribute to the anxiolytic and anticonvulsant properties observed in animal studies.[3]

Neuroprotective and Anti-inflammatory Effects

Beyond neurotransmitter modulation, Phenylpiracetam exhibits direct protective effects on neural tissue.

-

Neuroprotection: It has been shown to protect neurons from damage induced by various insults, including oxidative stress and glutamate excitotoxicity.[2] This is partly attributed to its stabilizing effect on NMDA receptors.[2]

-

Anti-inflammation: In a lipopolysaccharide (LPS)-induced model of neuroinflammation, the (R)-enantiomer of Phenylpiracetam significantly reduced the overexpression of pro-inflammatory genes, including tumor necrosis factor-α (TNF-α), interleukin 1 beta (IL-1β), and inducible nitric oxide synthase (iNOS).[9] This suggests that its benefits in conditions like traumatic brain injury may be partially mediated by dampening the harmful neuroinflammatory cascade.

Effects on Cerebral Hemodynamics and Metabolism

Animal studies and clinical use suggest Phenylpiracetam improves the physiological environment of the brain by increasing regional blood flow in ischemic tissues and enhancing glucose utilization.[2][5] This ensures that brain cells receive adequate oxygen and nutrients, which is vital for optimal cognitive function and recovery from injury.[2]

Quantitative Pharmacological Data

While comprehensive dose-response data is limited, several key studies provide quantitative values for Phenylpiracetam's interactions.

Table 2: Quantitative Pharmacological and In Vivo Data

| Target/Model | Parameter | Value | Compound | Source(s) |

| α₄β₂ nAChR (mouse cortex) | IC₅₀ | 5.86 μM | Racemic Phenylpiracetam | [1] |

| Dopamine Transporter (DAT) | Binding Target | Identified by radioligand assay | (R)-Phenylpiracetam | [5][9] |

| Norepinephrine Transporter (NET) | Relative Affinity | 11-fold lower than for DAT | (R)-Phenylpiracetam | [1] |

| LPS-induced Inflammation (mouse) | Effect | Attenuates ↑ of TNF-α, IL-1β, iNOS | (R)-Phenylpiracetam | [9] |

| Brain Bioavailability (mouse) | Cmax (Brain Tissue) | 28 µg/g (IP), 18 µg/g (PO) at 50 mg/kg | (R)-Phenylpiracetam | [9] |

Key Experimental Evidence and Protocols

The mechanisms of Phenylpiracetam have been investigated using established preclinical models. Below are methodologies for key experiments.

In Vitro Neuroprotection Assay (Glutamate Excitotoxicity)

This assay evaluates a compound's ability to protect neurons from cell death caused by excessive glutamate receptor activation, a common pathway in ischemic injury and neurodegenerative disease.[10][11]

-

Objective: To assess the neuroprotective effects of Phenylpiracetam against glutamate-induced excitotoxicity.

-

Methodology:

-

Cell Culture: Primary cortical neurons are isolated from embryonic rat brains (E18) and cultured in vitro until mature (e.g., >14 days).[12][13]

-

Pre-treatment: Cultures are pre-incubated with various concentrations of Phenylpiracetam or a vehicle control for a specified period (e.g., 24 hours).[12]

-

Induction of Excitotoxicity: A high concentration of L-glutamate is added to the culture medium for a brief period to induce excitotoxic cell death.[10]

-

Endpoint Analysis: After a recovery period (e.g., 24 hours), cell viability is assessed using methods such as the MTT assay, LDH release assay (measuring membrane damage), or by quantifying neurite outgrowth and caspase activation.[10][12]

-

In Vivo Ischemic Stroke Model (tMCAO)

The transient Middle Cerebral Artery Occlusion (tMCAO) model in rodents is a widely used and clinically relevant model of focal cerebral ischemia that mimics human stroke.[14][15]

-

Objective: To evaluate the neuroprotective and functional recovery effects of Phenylpiracetam following ischemia-reperfusion injury.

-

Methodology:

-

Animal Preparation: A rat is anesthetized, and its body temperature is maintained at 37°C.[15]

-

Surgical Procedure: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament (e.g., 4-0 gauge, tip-coated) is inserted via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA), typically advanced 17-20 mm.[14][16] Occlusion is confirmed by a drop in cerebral blood flow measured by laser Doppler flowmetry.[17]

-

Occlusion & Reperfusion: The filament is left in place for a defined period (e.g., 60-120 minutes) to induce ischemia.[16][18] It is then withdrawn to allow for reperfusion.

-

Drug Administration: Phenylpiracetam or vehicle is administered, often at the onset of reperfusion.

-

Assessment: At various time points post-surgery (e.g., 24-72 hours), neurological deficits are scored using standardized scales. Brains are then harvested for histological analysis to measure infarct volume.[18]

-

In Vivo Anti-inflammatory Model (LPS)

Systemic administration of bacterial lipopolysaccharide (LPS) is a standard method to induce a robust inflammatory response, including neuroinflammation, characterized by microglial activation and cytokine production.[19][20]

-

Objective: To measure Phenylpiracetam's effect on the central nervous system's inflammatory response.

-

Methodology:

-

Animal Model: Mice are administered a single intraperitoneal (i.p.) injection of LPS (e.g., 0.25-5 mg/kg) or saline.[21]

-

Drug Administration: Phenylpiracetam is administered before or after the LPS challenge according to the study design.

-

Endpoint Measurement:

-

Physiological: Body temperature and sickness behavior are monitored.[9]

-

Molecular: At a specified time point (e.g., 4-24 hours) after LPS injection, animals are euthanized. Brain tissue is harvested, and levels of inflammatory gene expression (e.g., TNF-α, IL-1β) are quantified using RT-PCR. Protein levels can be measured via ELISA or Western Blot.[19][21]

-

-

Therapeutic Implications in Neurological Disorders

The multi-target mechanism of Phenylpiracetam provides a strong rationale for its use in complex neurological disorders:

-

Stroke and Traumatic Brain Injury: Its ability to improve cerebral blood flow, protect against excitotoxicity, and reduce neuroinflammation makes it a compelling candidate for facilitating recovery.[1][2][9]

-

Cognitive Decline: By modulating cholinergic, dopaminergic, and glutamatergic systems, it can enhance synaptic plasticity, memory, and attention.[2][3]

-

Epilepsy: Anticonvulsant properties have been demonstrated in animal models, supporting its use as an adjunctive therapy.[1]

-

Depression and Apathy: The stimulation of dopamine and norepinephrine systems provides a basis for its efficacy in treating disorders of mood and motivation.[1][5]

Conclusion and Future Directions

1-Phenylpyrrolidin-2-one (Phenylpiracetam) is a pharmacologically complex agent with a unique profile combining nootropic, neuroprotective, and psychostimulatory actions. Its efficacy appears to stem from a multi-target mechanism involving the modulation of key neurotransmitter systems (dopamine, acetylcholine, glutamate), reduction of neuroinflammation, and improvement of cerebral blood flow.

For drug development professionals, Phenylpiracetam represents an intriguing scaffold. Future research should focus on:

-

Conducting rigorous, large-scale clinical trials in Western countries to validate its efficacy in various neurological disorders.

-

Further investigating the distinct pharmacological profiles of its (R) and (S) enantiomers to develop more targeted therapeutics.

-

Elucidating its downstream signaling pathways, including its potential effects on neurotrophic factors like BDNF.

By building upon the foundational knowledge outlined in this guide, the scientific community can better explore the full therapeutic potential of this and other phenylpyrrolidinone derivatives.

References

- 1. Phenylpiracetam - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of 4-Phenylpiracetam? [synapse.patsnap.com]

- 3. documents.grenadine.co [documents.grenadine.co]

- 4. Phenylpiracetam :: OgreStrength Pharmacology [ogrestrengthpharmacology.webnode.page]

- 5. researchgate.net [researchgate.net]

- 6. S-phenylpiracetam, a selective DAT inhibitor, reduces body weight gain without influencing locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopaminergic - Wikipedia [en.wikipedia.org]

- 8. reddit.com [reddit.com]

- 9. Neuroprotective and anti-inflammatory activity of DAT inhibitor R-phenylpiracetam in experimental models of inflammation in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. innoprot.com [innoprot.com]

- 11. neuroproof.com [neuroproof.com]

- 12. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 13. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of Surgical Methods of Transient Middle Cerebral Artery Occlusion between Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. 2.3. Transient middle cerebral artery occlusion (tMCAO) [bio-protocol.org]

- 18. Temporary middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

The Phenylpyrrolidinone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Phenylpyrrolidinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone ring is a fundamental five-membered lactam that has established itself as a "privileged" structure in medicinal chemistry.[1] Its unique combination of polarity, hydrogen bonding capability, and conformational flexibility makes it a versatile scaffold for designing therapeutic agents with a wide array of biological activities.[1] Phenylpyrrolidinone derivatives, in particular, have garnered significant attention, demonstrating promising potential in oncology, neurology, and metabolic disorders.[2] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this important class of compounds, with a focus on their anticancer, anticonvulsant, neuroprotective, and α-glucosidase inhibitory properties.

Anticancer Activity

Phenylpyrrolidinone derivatives have emerged as a promising class of compounds in oncology, exhibiting cytotoxic effects against a range of cancer cell lines.[2] The core structure allows for diverse substitutions, leading to a broad spectrum of anticancer activities.[2][3]

Structure-Activity Relationship (SAR):

The anticancer potency of phenylpyrrolidinone derivatives is significantly influenced by the nature and position of substituents on both the phenyl ring and the pyrrolidinone core.[2][3]

-

Substitution on the Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the N-phenyl ring of the pyrrolidinone scaffold plays a crucial role in modulating cytotoxic activity. For instance, derivatives bearing a 3,4,5-trimethoxyphenyl moiety have shown notable anticancer effects.[2]

-

Modifications at the Pyrrolidinone Core: The introduction of heterocyclic rings, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione, at the C3 position of the pyrrolidinone ring has been found to enhance activity against human A549 lung epithelial cells.[2] Additionally, the introduction of a hydrazone linkage at the C3 position has been explored, with further derivatization leading to compounds with low micromolar to nanomolar IC50 values against various cancer cell lines.[3] Diphenylamine-pyrrolidin-2-one-hydrazone derivatives have also been identified as promising anticancer agents, with some showing selectivity towards prostate cancer and melanoma cell lines.[4][5]

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro anticancer activity of representative phenylpyrrolidinone derivatives against various cancer cell lines.

| Compound ID | Key Structural Features | Cancer Cell Line | IC50 / EC50 (µM) | Reference(s) |

| Diphenylamine-pyrrolidinone-hydrazone derivative | 5-nitrothiophene moiety | IGR39 (Melanoma) | 2.50 ± 0.46 | [6] |

| PPC-1 (Prostate) | 3.63 ± 0.45 | [6] | ||

| MDA-MB-231 (Breast) | 5.10 ± 0.80 | [6] | ||

| Panc-1 (Pancreatic) | 5.77 ± 0.80 | [6] | ||

| (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones | Chalcone-pyrrolidinone hybrid | HeLa, A549, MCF-7 | 3.2 - 7.1 | [7] |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | 3,4,5-trimethoxyphenyl group | A549 (Lung) | 28.0 - 29.6 (% Viability) | [7] |

| Diphenylamine-pyrrolidinone-hydrazone derivatives | General series | PPC-1, IGR39 | 2.5 - 20.2 | [4][5][8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[7][9]

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7][9] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).[4][7]

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the phenylpyrrolidinone derivative in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.[7]

-

Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for a specified period (e.g., 48 hours).[7]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[3]

-

Experimental Workflow for Anticancer Evaluation

Caption: General workflow for the synthesis and anticancer evaluation of phenylpyrrolidinone derivatives.

Anticonvulsant Activity

Several 4-phenylpyrrolidinone derivatives have demonstrated significant anticonvulsant effects, with some compounds showing superior efficacy compared to established drugs like levetiracetam.[10][11][12]

Structure-Activity Relationship (SAR):

-

The anticonvulsant activity is influenced by the substitution pattern. For instance, the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid has shown high potency.[10][12]

-

The position of the phenyl ring is crucial; substitution at the 4-position of the pyrrolidinone ring appears to be important for activity.[13]

-

The nature of the halogen atom on an N-phenyl substituent can also impact the anticonvulsant effect, with chlorine being more effective than fluorine in some cases.[13]

Quantitative Data on Anticonvulsant Activity:

The following table summarizes the in vivo anticonvulsant activity of representative phenylpyrrolidinone derivatives.

| Compound | Seizure Model | ED50 (mg/kg, i.p.) | Reference Drug | ED50 (mg/kg, i.p.) | Reference(s) |

| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Maximal Electroshock (MES) | 2.5 - 5.0 | Levetiracetam | >600 | [10][12] |

| Subcutaneous Pentylenetetrazole (scPTZ) | 2.5 - 5.0 | Levetiracetam | 2.5 - 600 | [10][12] | |

| 1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one | Electroshock or Pentylenetetrazol | Potent activity | - | - | [13][14] |

| Pyridinyl-pyrrolidinone derivative 3d | MES | 13.4 | - | - | [15] |

| scPTZ | 86.1 | - | - | [15] | |

| Pyridinyl-pyrrolidinone derivative 3k | MES | 18.6 | - | - | [15] |

| scPTZ | 271.6 | - | - | [15] | |

| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (15) | MES (rats) | 69.89 | - | - | [16] |

Experimental Protocols:

Maximal Electroshock (MES) Seizure Test:

This model is predictive of efficacy against generalized tonic-clonic seizures.[10][11]

Procedure:

-

Animal Preparation: Use male mice (e.g., ICR-CD-1) or rats.[10] Acclimatize the animals to the laboratory environment for at least 3-4 days.[10]

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses.[11]

-

Seizure Induction: At the time of peak effect of the drug, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal or auricular electrodes.[1][10] An anesthetic ophthalmic solution can be applied to the eyes before placing corneal electrodes.[1]

-

Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[10]

-

Data Analysis: The ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) is calculated.[16]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:

This model is used to identify compounds that can prevent clonic seizures, thought to mimic absence and/or myoclonic epilepsy.[11][17]

Procedure:

-

Animal Preparation: Use male mice (e.g., CF-1 or C57BL/6).[17]

-

Compound Administration: Administer the test compound i.p. at various doses.[17]

-

Convulsant Administration: After a specified pretreatment time, administer pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg for CF-1 mice) to induce seizures.[18]

-

Observation: Observe the animals for the presence or absence of a clonic seizure (an episode of clonic spasms of the fore and/or hind limbs, jaws, or vibrissae lasting for approximately 3-5 seconds) for the next 30 minutes.[18]

-

Data Analysis: Animals not exhibiting the defined clonic seizure are considered protected. The ED50 is then calculated.[18]

Neuroprotective Activity

Select phenylpyrrolidinone derivatives have demonstrated neuroprotective properties, with some acting as inhibitors of Tropomyosin receptor kinase A (TrkA) and others modulating AMPA receptors.[2][19]

Structure-Activity Relationship (SAR):

-

TrkA Inhibition: The (R)-2-phenylpyrrolidine moiety has been identified as a crucial pharmacophore for potent and selective pan-TrkA inhibition. The phenyl ring of this substituent fits into a hydrophobic pocket of the TrkA kinase domain.[2]

-

Neuroprotection against Excitotoxicity: A potassium salt of a 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate derivative has shown significant neuroprotective effects in a glutamate-induced excitotoxicity model.[2][20] The introduction of a taurine salt into the structure has been predicted to increase antihypoxic activity.[21]

Quantitative Data on Neuroprotective Activity:

| Compound | Model | Endpoint | Result | Reference(s) |

| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate | Glutamate-induced excitotoxicity in primary cortical neurons | Cell Viability | 37% increase in cell survival at 50 µM | [21] |

| Rat model of middle cerebral artery occlusion (MCAO) | Neurological Deficit Score | Significant reduction compared to control | [20] | |

| Infarct Volume | Significant reduction compared to control | [20] | ||

| Motor Coordination (Beam Walking) | Significant improvement compared to control | [20] |

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.[2][20]

Procedure:

-

Cell Culture: Culture primary cortical neurons from rat embryos in 96-well plates.[20]

-

Compound Treatment: Pre-incubate the neurons with various concentrations of the test compound for a specified period (e.g., 2 hours).[20]

-

Glutamate Exposure: Add glutamate (e.g., 100 µM) to the culture medium to induce excitotoxicity.[20]

-

Incubation: Incubate the cells for 24 hours.[20]

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer section.[20]

-

Data Analysis: Calculate the percentage increase in cell survival compared to the glutamate-only treated control to determine the neuroprotective effect.[2]

Signaling Pathways:

TrkA Signaling Pathway:

Certain phenylpyrrolidinone derivatives exert their neuroprotective effects by inhibiting the Tropomyosin receptor kinase A (TrkA).[2] TrkA is a high-affinity receptor for nerve growth factor (NGF) and its activation initiates several downstream signaling cascades crucial for neuronal survival and differentiation.[22][23] Phenylpyrrolidinone inhibitors can block this signaling.

Caption: Simplified TrkA signaling pathway and the inhibitory action of phenylpyrrolidinone derivatives.

AMPA Receptor Modulation:

The neuroprotective effects of some phenylpyrrolidinone derivatives in the context of ischemic stroke are proposed to involve the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[19][20] In the acute phase after a stroke, excessive glutamate release leads to overstimulation of AMPA receptors, causing a lethal influx of calcium into neurons (excitotoxicity).[24] In the sub-acute phase, enhancing AMPA receptor signaling may promote neuronal survival and recovery.[25][26] Phenylpyrrolidinone derivatives may act by modulating these receptors to mitigate the initial damage and support subsequent recovery.

Caption: Proposed mechanism of neuroprotection by phenylpyrrolidinone derivatives via AMPA receptor modulation.

α-Glucosidase Inhibitory Activity

Phenylpyrrolidinone derivatives have been investigated as potential therapeutic agents for type 2 diabetes mellitus due to their ability to inhibit α-glucosidase, a key enzyme in carbohydrate digestion.[2]

Structure-Activity Relationship (SAR):

The α-glucosidase inhibitory activity of these derivatives is highly dependent on the substitution pattern on the phenyl ring.[2] Studies have shown that the presence of electron-donating groups, such as methoxy (-OCH3), on the phenyl ring enhances the inhibitory activity. Conversely, electron-withdrawing groups tend to decrease the activity.[2]

Experimental Protocol: α-Glucosidase Inhibition Assay

This is a colorimetric assay to determine the inhibitory activity of a test compound.[27][28]

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow product. The amount of p-nitrophenol produced is proportional to the enzyme's activity and can be measured by absorbance at 405 nm.[27] An inhibitor will reduce the amount of p-nitrophenol formed.[27]

Procedure:

-

Reagent Preparation:

-

Assay in a 96-well Plate:

-

Reaction Initiation and Termination:

-

Absorbance Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader.[27]

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.[27]

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity.[3]

-

Workflow for α-Glucosidase Inhibitory Activity Evaluation

References

- 1. Maximal Electroshock (MES) Test [bio-protocol.org]

- 2. neurology.org [neurology.org]

- 3. benchchem.com [benchchem.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchhub.com [researchhub.com]

- 10. benchchem.com [benchchem.com]

- 11. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)] [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and evaluation of anticonvulsant activity of pyridinyl-pyrrolidones: a pharmacophore hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NGF‐Dependent Activation of TrkA Pathway: A Mechanism for the Neuroprotective Effect of Troxerutin in D‐Galactose‐Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. What are TrkA activators and how do they work? [synapse.patsnap.com]

- 24. Stroke: selective inhibition of pathological form of AMPA receptor could protect vulnerable neurons - Xagena [xagena.it]

- 25. AMPA Receptor-Induced Local Brain-Derived Neurotrophic Factor Signaling Mediates Motor Recovery after Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 26. AMPA receptor modulation through sequential treatment with perampanel and aniracetam mitigates post-stroke damage in experimental model of ischemic stroke - ProQuest [proquest.com]

- 27. benchchem.com [benchchem.com]

- 28. In vitro α-glucosidase inhibitory assay [protocols.io]

1-Phenylpyrrolidin-2-one Derivatives: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-phenylpyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1][2] This guide provides an in-depth technical overview of 1-phenylpyrrolidin-2-one derivatives, focusing on their synthesis, pharmacological activities, and the experimental methodologies used in their evaluation, to support ongoing drug discovery efforts. These derivatives have shown significant promise in a variety of therapeutic areas, including as anticonvulsants, nootropics, neuroprotective agents, and anti-inflammatory compounds.[2][3] The versatility of the pyrrolidinone ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).[4][5]

Synthesis of 1-Phenylpyrrolidin-2-one Derivatives

The synthesis of 1-phenylpyrrolidin-2-one derivatives typically involves multi-step sequences starting from commercially available precursors.[2] A common strategy is the N-alkylation of the 4-phenylpyrrolidin-2-one core, which allows for the introduction of a wide variety of functional groups.[2]

General Synthetic Schemes

A prevalent method for synthesizing derivatives with potential anticonvulsant and nootropic activity involves the reaction of 4-phenylpyrrolidin-2-one with an appropriate haloacetate, followed by hydrolysis and subsequent amidation.[3]

A representative synthetic workflow for obtaining a taurine-containing derivative of 4-phenylpyrrolidin-2-one is presented below.[6] This multi-step process highlights the key transformations from the starting material to the final biologically active compound.[6]

Another approach involves the synthesis of 1-acyl-2-pyrrolidinone derivatives as potential GABA prodrugs.[7]

Experimental Protocols

Synthesis of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate [2]

To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous dioxane, 4-phenylpyrrolidin-2-one is added portion-wise at room temperature. The mixture is stirred for 1 hour. Ethyl chloroacetate is then added dropwise, and the reaction mixture is heated at reflux for 4-6 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides [3]

(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid is dissolved in an organic solvent (e.g., toluene, chloroform) containing triethylamine. Isobutyl chloroformate is added as a condensing agent. The appropriate aromatic amine is then added to the reaction mixture. The mixture is stirred at room temperature for 12-24 hours. The solvent is evaporated, and the residue is purified by recrystallization or column chromatography.

Pharmacological Activities and Quantitative Data

1-Phenylpyrrolidin-2-one derivatives exhibit a broad spectrum of pharmacological activities, with notable effects on the central nervous system.

Anticonvulsant Activity

Several 1-phenylpyrrolidin-2-one derivatives have demonstrated potent anticonvulsant properties in preclinical models. The maximal electroshock (MES) test is a primary screening model for generalized tonic-clonic seizures.[8]

| Compound | Seizure Model | ED50 (mg/kg, i.p.) | Reference |

| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | MES | 2.5 – 5.0 | [3] |

| Levetiracetam (Reference) | MES | >600 | [3] |

| 3-(benzylamino)pyrrolidine-2,5-dione | MES | - | [9] |

| 3-(phenylamino)pyrrolidine-2,5-dione | MES | - | [9] |

| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | MES, scPTZ, 6 Hz | ED50 values better than ethosuximide | [9] |

| Compound 6 | MES | 68.30 | [10] |

| Valproic Acid (Reference) | MES | 252.74 | [10] |

| Compound 6 | 6 Hz (32 mA) | 28.20 | [10] |

| Valproic Acid (Reference) | 6 Hz (32 mA) | 130.64 | [10] |

*Compound 6 : 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione

Nootropic and Neuroprotective Activity

Many 1-phenylpyrrolidin-2-one derivatives, particularly those belonging to the racetam class, are known for their cognitive-enhancing (nootropic) effects.[11] Nefiracetam is a well-studied example with a complex mechanism of action.[12]

| Compound | Target/Assay | Activity | Reference |

| Nefiracetam | Nicotinic Acetylcholine Receptors | Potentiation | [11] |

| Nefiracetam | NMDA Receptors | Potentiation | [[“]] |

| Nefiracetam | GABAA Receptors | Modulation | [11] |

| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Glutamate-induced excitotoxicity | Neuroprotective, increased cell survival by 37% at 50 µM | [6][14][15] |

| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Nootropic activity | Comparable to piracetam at 400 mg/kg | [3] |

Anti-inflammatory and Analgesic Activity

Recent studies have also explored the anti-inflammatory and analgesic potential of these derivatives.[16]

Antiarrhythmic Activity

Certain 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives have shown antiarrhythmic activity, which has been correlated with their structural parameters through QSAR studies.[5][16][17]

| Compound | R1 | R2 | R3 | Observed -log ED50 (mM/kg) | Predicted -log ED50 (mM/kg) |

| 1 | H | H | H | 2.01 | 2.09 |

| 3 | H | 2-Cl | H | 1.80 | 1.79 |

| 12 | OH | 4-Cl | H | 1.40 | 1.44 |

| 16 | OH | 2-OMe, 5-Cl | H | 1.48 | 1.32 |

| 19 | OH | 2-OEt | 3,3-diPh | 2.66 | 2.55 |

| 20 | OH | H | H | 1.60 | 1.88 |

| 26 | O(CO)NHiPr | 2-OMe | H | 2.19 | 1.99 |

| 31 | O(CO)iPr | H | H | 1.88 | 1.95 |

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of 1-phenylpyrrolidin-2-one derivatives stem from their interactions with multiple molecular targets and signaling pathways.

Nootropic and Neuroprotective Mechanisms

Nefiracetam, a prominent nootropic agent, modulates neuronal function through several interconnected pathways. It enhances the function of nicotinic acetylcholine receptors (nAChRs) and NMDA receptors, and also modulates GABAergic transmission.[11][12] Its neuroprotective effects are partly attributed to the modulation of AMPA receptors, which can mitigate glutamate-induced excitotoxicity.[15][18]

References

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 9. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives [ruj.uj.edu.pl]

- 10. mdpi.com [mdpi.com]

- 11. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

- 14. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Spectroscopic Profile of 1-Phenylpyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenylpyrrolidin-2-one, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-phenylpyrrolidin-2-one, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is crucial for the structural elucidation and quality control of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 7.590 | m | 2H, Aromatic (ortho) |

| 7.335 | m | 2H, Aromatic (meta) |

| 7.128 | m | 1H, Aromatic (para) |

| 3.816 | t | 2H, -N-CH₂- |

| 2.554 | t | 2H, -CH₂-C=O |

| 2.14 | p | 2H, -CH₂-CH₂-CH₂- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 174.05 | C=O (Amide Carbonyl) |

| 139.51 | Aromatic C (quaternary, C-N) |

| 128.69 | Aromatic CH (meta) |

| 124.26 | Aromatic CH (para) |

| 119.76 | Aromatic CH (ortho) |

| 48.59 | -N-CH₂- |

| 32.69 | -CH₂-C=O |

| 17.86 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1690 | Strong | C=O Stretch (Amide) |

| ~1595 | Medium | Aromatic C=C Stretch |

| ~1490 | Medium | Aromatic C=C Stretch |

| ~1380 | Medium | -CH₂- Bend |

| ~760 | Strong | Aromatic C-H Bend (ortho-disubstituted) |

| ~690 | Strong | Aromatic C-H Bend (monosubstituted) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 161 | High | [M]⁺ (Molecular Ion) |

| 132 | Medium | [M - C₂H₅]⁺ |

| 106 | High | [C₇H₈N]⁺ |

| 105 | Medium | [C₇H₇O]⁺ |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 1-phenylpyrrolidin-2-one (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 90 MHz spectrometer. A standard one-dimensional proton pulse sequence is utilized. Typically, 16 to 32 scans are co-added to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon atom. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (typically 1024 or more) is required to obtain a spectrum with adequate intensity.

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of 1-phenylpyrrolidin-2-one is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed under high pressure using a pellet press to form a thin, transparent KBr disc.

Data Acquisition: The KBr disc is placed in the sample holder of a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of a blank KBr disc is first recorded. The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.

Data Processing: The sample interferogram is ratioed against the background interferogram and then Fourier-transformed to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of 1-phenylpyrrolidin-2-one in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification prior to analysis.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Data Analysis: A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio. The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of 1-phenylpyrrolidin-2-one.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Correlation of functional groups in 1-Phenylpyrrolidin-2-one with their characteristic spectroscopic signals.

1-Phenylpyrrolidin-2-one: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpyrrolidin-2-one is a five-membered lactam ring compound featuring a phenyl group at the nitrogen atom. Primarily utilized as a versatile intermediate in the synthesis of advanced pharmaceuticals and fine chemicals, its own biological activities have been subject to preliminary investigation.[1] As a phenyl analogue of gamma-aminobutyric acid (GABA), it has demonstrated sedative properties in preclinical models.[1] This technical guide provides a comprehensive overview of the known biological effects of 1-Phenylpyrrolidin-2-one, its synthesis, and the broader therapeutic applications of the pyrrolidinone scaffold, for which a wealth of data exists. This document aims to serve as a foundational resource for researchers exploring the potential of this chemical moiety in drug discovery and development.

Introduction

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Its structural rigidity, potential for stereospecific substitutions, and favorable physicochemical properties make it an attractive starting point for the design of novel therapeutics. 1-Phenylpyrrolidin-2-one, a key member of this family, is recognized for its role as a crucial building block in complex organic synthesis.[3] However, its structural similarity to the inhibitory neurotransmitter GABA has prompted investigations into its direct pharmacological effects, revealing potential applications in the modulation of the central nervous system.[1]

Synthesis of 1-Phenylpyrrolidin-2-one

1-Phenylpyrrolidin-2-one is primarily synthesized through the condensation of aniline with either gamma-butyrolactone or butyrolactone derivatives under various catalytic conditions. The "silyl" method of N-alkylation of lactams also presents a viable synthetic route.[4]

General Synthetic Workflow

A common laboratory-scale synthesis involves the reaction of a starting lactam with a phenylating agent. The following diagram illustrates a generalized workflow for the synthesis of phenylpyrrolidinone derivatives.

Caption: Generalized synthetic workflow for creating derivatives from a 4-phenylpyrrolidin-2-one core.

Potential Therapeutic Applications of 1-Phenylpyrrolidin-2-one

Direct research into the therapeutic applications of 1-Phenylpyrrolidin-2-one is limited. However, existing preclinical data points towards its potential as a sedative and anxiolytic agent.

Sedative and Anxiolytic Effects

As a GABA analogue, 1-Phenylpyrrolidin-2-one has been shown to possess sedative effects. In studies with rats, intravenous administration at doses of 50-100 mg/kg resulted in a discernible decrease in exploratory behavior.[1][5] Furthermore, it has been reported to inhibit emotional reactions in dogs and cats, suggesting a potential role in managing stress and anxiety in veterinary medicine.[1]

Quantitative Data for 1-Phenylpyrrolidin-2-one

| Activity | Model | Dose | Route | Observed Effect | Reference(s) |

|---|---|---|---|---|---|

| Sedative | Rat | 50-100 mg/kg | i.v. | Decreased exploratory behavior | [1],[5] |

| Anxiolytic | Dogs, Cats | Not specified | Not specified | Inhibition of emotional reactions |[1] |

Therapeutic Potential of the Phenylpyrrolidinone Scaffold

While data on 1-Phenylpyrrolidin-2-one is sparse, its derivatives have been extensively studied, revealing a broad spectrum of biological activities. This suggests that the core phenylpyrrolidinone structure is a highly valuable pharmacophore.

Neuroprotective and Nootropic Properties

Derivatives of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid have shown potent nootropic and neuroprotective properties.[6] One such derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, has been investigated for its neuroprotective effects in models of ischemic stroke.[7] It is hypothesized that these effects are mediated through the modulation of AMPA receptors, which can mitigate glutamate-induced excitotoxicity.[6][7]

Anticonvulsant Activity

The anticonvulsant properties of pyrrolidin-2-one derivatives are well-documented.[8] Specifically, certain 2-oxo-4-phenylpyrrolidin-1-yl acetic acid amide derivatives have demonstrated potent, broad-spectrum antiseizure activity in preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[6]

Anti-inflammatory and Analgesic Effects

Several novel pyrrolidine-2,5-dione derivatives have been synthesized and evaluated as multitarget anti-inflammatory agents.[9][10] These compounds have shown inhibitory activity against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation and pain.[9] This dual inhibition of COX and LOX pathways is a rational approach for developing safer and more effective anti-inflammatory drugs.

Quantitative Data for Phenylpyrrolidinone Derivatives

| Compound Type | Activity | Assay/Model | Key Finding (IC₅₀/ED₅₀) | Reference(s) |

|---|---|---|---|---|

| Pyrrolidine-2,5-dione derivative | Anti-inflammatory | COX-2 Inhibition | IC₅₀ = 0.98 µM | [9] |

| 2-oxo-4-phenylpyrrolidin-1-yl acetic acid amide derivative | Anticonvulsant | Maximal Electroshock (MES) | ED₅₀ = 2.5 - 5.0 mg/kg | [6] |

| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Neuroprotection | Glutamate-induced excitotoxicity | Max protective effect at 50 µM |[11] |

Mechanisms of Action and Signaling Pathways

GABAergic Modulation